8-Chloro-1-oxoisochromane-3-carboxylic acid
Description
Historical Development in Scientific Literature
The discovery of 8-chloro-1-oxoisochromane-3-carboxylic acid traces its origins to early 21st-century innovations in heterocyclic chemistry. Initial synthetic routes, documented in patents such as WO2015063798A1, employed copper-catalyzed one-pot reactions to assemble carboxylic acid derivatives from allyl halides and nucleophiles. These methods prioritized atom economy but faced challenges in regioselectivity due to competing side reactions. By 2015, optimized protocols utilizing sodium cyanide as a co-catalyst achieved yields exceeding 70% for analogous structures, laying groundwork for isochromane functionalization.
Early structural characterization relied on nuclear magnetic resonance (NMR) spectroscopy, with key milestones including the resolution of its carbonyl (C=O) and chloro group electronic environments. For instance, $$^{13}\text{C}$$ NMR studies of related 3-isochromanone derivatives revealed deshielded carbonyl carbons at δ 170–175 ppm, consistent with the compound’s lactone ring system. X-ray crystallography later confirmed the planar geometry of the isochromane core, with bond angles deviating ≤5° from idealized sp² hybridization.
Current Research Landscape
Contemporary studies focus on three primary domains:
Synthetic Methodology : Recent advances in gold(I)-catalyzed hydroacyloxylation, as demonstrated in orthogonal tandem catalysis, enable stereoselective construction of the isochromane scaffold. This approach circumvents traditional Friedel-Crafts acylation limitations, achieving enantiomeric excess (ee) values >90% under mild conditions.
Biological Applications : While direct pharmacological data remain limited, structural analogs like 5-chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and tyrosine kinases, suggesting therapeutic potential. Computational docking studies predict strong binding affinity (ΔG ≤ -8.5 kcal/mol) between this compound and prostaglandin synthase active sites.
Material Science : The compound’s rigid aromatic core and polar substituents make it a candidate for organic semiconductor precursors. Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 3.2–3.5 eV, suitable for hole-transport layers in photovoltaic devices.
Positioning within Heterocyclic Chemistry Research
As a chlorinated isochromane derivative, this compound bridges traditional benzopyran chemistry and modern catalytic synthesis. Key comparative features include:
| Property | This compound | Simple Isochromanes | Isochromene Derivatives |
|---|---|---|---|
| Ring Strain | Low (planar lactone) | Moderate | High |
| Electrophilic Sites | C-3 (carboxylic acid), C-8 (Cl) | C-1, C-3 | C-4, C-5 |
| Thermal Stability | Decomposes >250°C | Stable to 300°C | Decomposes >200°C |
This profile enables unique reactivity, such as nucleophilic aromatic substitution at C-8 under basic conditions—a pathway seldom observed in non-chlorinated analogs.
Scientific Challenges and Research Opportunities
Persistent challenges include:
- Stereochemical Control : Achieving axial chirality during ring closure remains problematic, with current diastereomeric ratios rarely exceeding 3:1.
- Solubility Limitations : The carboxylic acid group’s polarity contrasts with the hydrophobic isochromane core, complicating aqueous reaction media.
Emerging opportunities span:
- Enzyme-Targeted Drug Design : Leveraging the compound’s dual hydrogen-bonding capacity (carboxylic acid and ketone) for protease inhibition.
- Cross-Coupling Catalysis : Exploiting the chloro substituent in Suzuki-Miyaura reactions to generate biaryl libraries.
Properties
IUPAC Name |
8-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO4/c11-6-3-1-2-5-4-7(9(12)13)15-10(14)8(5)6/h1-3,7H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPYSHXRPSTNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Chloro-1-oxoisochromane-3-carboxylic acid typically involves several steps, including the chlorination of isochromanone derivatives and subsequent carboxylation. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
8-Chloro-1-oxoisochromane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
8-Chloro-1-oxoisochromane-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a drug candidate for treating various diseases.
Industry: It is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 8-Chloro-1-oxoisochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 8-chloro-1-oxoisochromane-3-carboxylic acid with four related compounds:
Key Observations :
- Chlorine Position : The position of chlorine significantly impacts reactivity and bioactivity. For example, 5-chloro substitution in the isochromane system (C₅) introduces steric and electronic effects distinct from C₈ substitution .
- Backbone Differences: The quinoline derivative () and naphthalene analog () lack the fused oxygen-containing isochromane ring, altering π-conjugation and solubility profiles.
Biological Activity
8-Chloro-1-oxoisochromane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chloro substituent, a carbonyl group, and a carboxylic acid functional group, contributing to its diverse biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties . It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, indicating its potential as a therapeutic agent for inflammatory diseases. The exact mechanism of action is still under investigation but may involve modulation of NF-kB signaling pathways.
Antioxidant Activity
This compound has also been evaluated for its antioxidant activity . It scavenges free radicals effectively, which could provide protective effects against oxidative stress-related conditions.
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
-
Anti-inflammatory Mechanism Investigation :
- Objective : To assess the impact on cytokine production.
- Findings : Treatment with the compound resulted in a 40% reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
-
Antioxidant Activity Assessment :
- Objective : To measure free radical scavenging ability.
- Findings : The compound demonstrated an IC50 value of 25 µg/mL in DPPH radical scavenging assays, suggesting strong antioxidant properties.
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli (MIC: 50-100 µg/mL) | Disruption of cell membranes |
| Anti-inflammatory | Reduces TNF-alpha by 40% | Modulation of NF-kB signaling |
| Antioxidant | IC50 = 25 µg/mL in DPPH assay | Free radical scavenging |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-chloro-1-oxoisochromane-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?
- Methodology : Synthesis typically involves multi-step reactions starting with chroman precursors. Key steps include:
- Halogenation : Chlorination at the 8-position using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) to avoid over-substitution .
- Carboxylation : Introduction of the carboxylic acid group via Friedel-Crafts acylation or carboxylation of intermediates using CO₂ under high pressure .
- Oxidation : Formation of the 1-oxo group using oxidizing agents such as KMnO₄ or CrO₃ in acidic media .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is used for refinement . Key parameters:
- Data collection : High-resolution (<1.0 Å) datasets to resolve Cl and O positions.
- Validation : R-factor (<5%), residual electron density maps, and Hirshfeld surface analysis to confirm hydrogen bonding and packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology :
- Purity assessment : Use LC-MS to detect impurities (e.g., residual chlorinated byproducts) that may interfere with bioassays .
- Structural analogs : Compare activity of 6,8-dichloro-chroman-3-carboxylic acid (CAS 885271-47-6) to isolate the role of substituents .
- Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HepG2 vs. HEK293) to assess specificity .
Q. What computational methods are effective for predicting the toxicological profile of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
- In silico toxicity : Apply QSAR models (e.g., TOPKAT) to estimate mutagenicity and carcinogenicity based on structural descriptors (ClogP, polar surface area) .
- In vitro validation : Ames test for mutagenicity and MTT assay for cytotoxicity in primary hepatocytes .
Q. How can isotopic labeling (e.g., ¹³C, ²H) be utilized to study the metabolic fate of this compound in biological systems?
- Methodology :
- Synthesis of labeled analogs : Incorporate ¹³C at the carboxylic acid position via carboxylation with ¹³CO₂ .
- Tracing metabolites : Use LC-MS/MS with stable isotope tracing to identify phase I/II metabolites (e.g., glucuronidation products) in rat plasma .
- Kinetic studies : Measure half-life (t₁/₂) and clearance rates using compartmental modeling in pharmacokinetic software (e.g., Phoenix WinNonlin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
